Rhodoptilometrin
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Overview
Description
Rhodoptilometrin is a natural product found in Anneissia bennetti, Echinaster guyanensis, and other organisms with data available.
Scientific Research Applications
Promoting Wound Healing and Cell Regeneration
Rhodoptilometrin, a compound derived from crinoids, has been shown to significantly enhance wound healing, migration, and proliferation of human gingival fibroblast cells. This compound does not affect oral mucosa fibroblast cells. It also increases the expression of genes and proteins related to cell adhesion and migration, such as focal adhesion kinase (FAK), fibronectin, and type I collagen. This compound alters the intracellular distribution of FAK and F-actin, and enhances oxidative phosphorylation (OXPHOS) and the expression of mitochondrial complexes, suggesting its potential as a therapeutic agent for gingival recession (Tseng et al., 2019).
Anti-inflammatory Properties
A study on the crinoid Himerometra magnipinna identified this compound as an anthraquinone with significant anti-inflammatory effects. This compound notably inhibited the accumulation of pro-inflammatory iNOS protein in LPS-stimulated RAW264.7 macrophage cells, highlighting its potential in anti-inflammatory applications (Lin et al., 2015).
Cytotoxic Effects and Potential in Cancer Research
This compound has demonstrated cytotoxic effects in tumor cell lines such as C6 glioma and Hct116 colon carcinoma. This indicates its potential as a lead structure for developing new anticancer drugs. It was found to inhibit several protein kinases associated with cell proliferation, survival, metastasis, and angiogenesis, without inducing oxidative stress or modulating Nrf2/ARE and NFκB signaling (Wätjen et al., 2017).
Anticancer Studies
Another study from the crinoid Colobometra perspinosa found this compound to be associated with in vitro anticancer activity. This compound, along with others isolated from the crinoid, was investigated for their anticancer properties, suggesting their potential role in cancer treatment (Wright et al., 2009).
Properties
CAS No. |
15979-74-5 |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.293 |
IUPAC Name |
1,3,8-trihydroxy-6-[(1S)-1-hydroxypropyl]anthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3/t11-/m0/s1 |
InChI Key |
FFCVGPRCQWKWLA-NSHDSACASA-N |
SMILES |
CCC(C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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